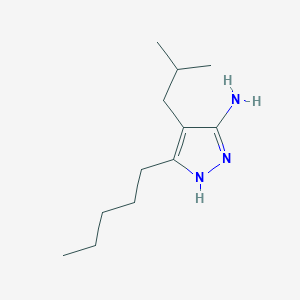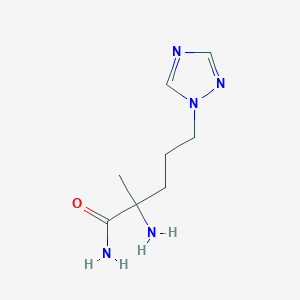
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide can be achieved through multiple pathways. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound also contains a triazole ring and has similar applications in medicinal chemistry.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are used in various scientific and industrial applications.
Uniqueness
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanamide is unique due to its specific structure, which includes both an amino group and a triazole ring.
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C8H15N5O/c1-8(10,7(9)14)3-2-4-13-6-11-5-12-13/h5-6H,2-4,10H2,1H3,(H2,9,14) |
InChI Key |
ISPHVGDHMJTLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=NC=N1)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



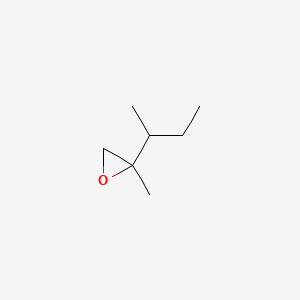
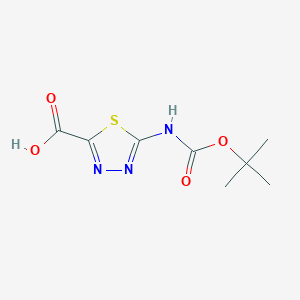
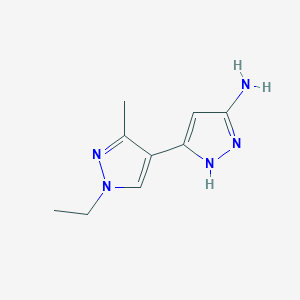

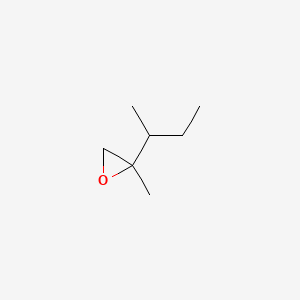
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
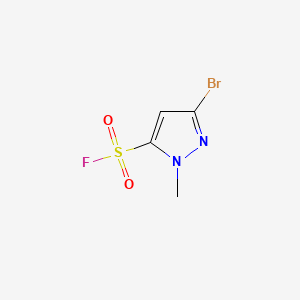
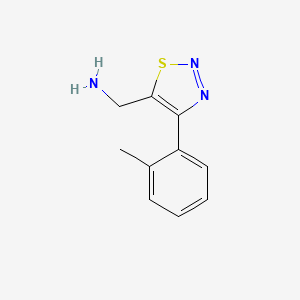
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)


